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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of rogaratinib
(BAY1163877), a potent and selective pan-FGFR inhibitor, in combination with various
chemotherapy agents across different cancer models. The supporting experimental data,
detailed methodologies, and visual representations of signaling pathways and experimental
workflows are presented to facilitate a comprehensive understanding of rogaratinib's potential
in combination therapy settings.

I. Overview of Rogaratinib and its Mechanism of
Action

Rogaratinib is an orally bioavailable small molecule inhibitor that selectively targets fibroblast
growth factor receptors 1, 2, 3, and 4 (FGFR1-4).[1][2] Aberrant FGFR signaling is a known
driver in various malignancies, promoting tumor cell proliferation, survival, and angiogenesis.[1]
[2] Rogaratinib exerts its anti-tumor effects by inhibiting the kinase activity of FGFRs, thereby
blocking downstream signaling pathways, most notably the RAS-MEK-ERK pathway.[1][2]
Preclinical studies have demonstrated that the anti-proliferative effects of rogaratinib are
mediated by the inhibition of the FGFR/ERK pathway.[1]
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Il. Comparative Efficacy of Rogaratinib Combination
Therapies

The preclinical efficacy of rogaratinib in combination with standard-of-care chemotherapy has
been evaluated in various cancer models, with the most comprehensive data available for lung
cancer.

Lung Cancer

In preclinical models of lung cancer, the combination of rogaratinib with taxanes (docetaxel) or
platinum-based chemotherapy (carboplatin/paclitaxel) has demonstrated additive anti-tumor
activity.

Table 1: In Vivo Efficacy of Rogaratinib in Combination with Chemotherapy in Lung Cancer
Xenograft Models
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Cancer Treatment Dosing L o
Inhibition Rate Citation
Model Group Schedule
(TIC (CRIPR)
volume)
DMS-114
- 50 mg/kg,
(FGFR1 Rogaratinib BID 0.34 - [1]
amplified)
30 mg/kg,
Docetaxel 0.27 40% PR [1]
Q7D
o 50 mg/kg BID
Rogaratinib + B 70% PR, 1
+ 30 mg/kg Additive [1]
Docetaxel CR
Q7D
) 80 mg/kg
Carboplatin/P
_ Q7D /24 0.31 - [1]
aclitaxel
mg/kg Q7D
LU299 (PDX)  Docetaxel - - 60% PR [1]
Improved
Rogaratinib + efficacy & 70% PR, o
Docetaxel duration of 30% CR
response
Prolonged
o tumor
LXFL1121 Rogaratinib +
- response - [1]
(PDX) Docetaxel
post-
treatment

CR: Complete Response, PR: Partial Response, T/C volume: Treatment vs. Control tumor

volume ratio, BID: Twice daily, Q7D: Once every 7 days, PDX: Patient-Derived Xenograft.

Breast Cancer
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Preclinical investigations in breast cancer models have explored the combination of rogaratinib
with antihormonal agents. In hormone receptor-positive (HR+) breast cancer models with
FGFR1/2 amplification, the combination of rogaratinib with fulvestrant and the CDK4/6 inhibitor
palbociclib has been shown to be more effective than single or double-agent combinations.[3]
Specifically, in patient-derived organoids (PDOs) with FGFR amplification, response to
fulvestrant, palbociclib, and rogaratinib was observed only in models with wild-type PIK3CA
and ESR1.[4]

Bladder Cancer

In urothelial carcinoma, preclinical models suggested that the combination of an FGFR inhibitor
with a PD-L1 inhibitor could enhance anti-tumor activity and survival.[5] While specific
preclinical data on rogaratinib combined with chemotherapy in bladder cancer is limited in the
provided search results, clinical trials have been initiated to evaluate this combination. The
FORT-1 trial, a phase II/lll study, compared rogaratinib with standard chemotherapy (docetaxel,
paclitaxel, or vinflunine) in patients with FGFR-positive advanced urothelial carcinoma.[6][7]
The study showed comparable efficacy between rogaratinib and chemotherapy.[7][8] An
exploratory analysis suggested that patients with FGFR3 DNA alterations may derive a greater
benefit from rogaratinib.[9]

lll. Experimental Protocols
In Vivo Xenograft Studies (Lung Cancer Models)

e Animal Models: Female athymic nude mice were used for the DMS-114 cell line-derived
xenograft model. Patient-derived xenograft (PDX) models (LU299, LXFL1121) were
established from patient tumors.

o Tumor Implantation: DMS-114 cells were subcutaneously injected into the flank of the mice.
For PDX models, tumor fragments were subcutaneously implanted.

e Drug Formulation and Administration:

o Rogaratinib (BAY1163877): Formulated in a vehicle of 10% ethanol, 40% Solutol® HS 15,
and 50% water at pH 4 (HCI) and administered orally (p.o.) twice daily (BID).
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o Docetaxel: Formulated in NaCl solution (9 g/l) and administered intravenously (i.v.) once
every 7 days (Q7D).

o Carboplatin/Paclitaxel: Formulated in NaCl solution (9 g/l) and administered intravenously
(i.v.) once every 7 days (Q7D).

o Treatment Schedule: Treatment was initiated when tumors reached a predetermined size.
The specific duration of treatment varied between studies.

» Efficacy Evaluation: Tumor volume was measured regularly using calipers (Volume = 0.5 x
length x width?). The ratio of the median tumor volume of the treated group to the control
group (T/C) was calculated to determine tumor growth inhibition. Response rates (Complete
Response, Partial Response) were determined based on changes in tumor volume. Body
weight was monitored as a measure of toxicity.

IV. Signhaling Pathways and Experimental Workflows
FGFR Signaling Pathway Inhibited by Rogaratinib
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Caption: Rogaratinib inhibits the FGFR signaling cascade.
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General Workflow for In Vivo Combination Therapy
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Caption: Workflow of a preclinical in vivo combination study.

V. Conclusion

Preclinical data strongly suggest that rogaratinib (BAY1163877), in combination with standard-
of-care chemotherapy, can lead to enhanced anti-tumor efficacy in various cancer models,
particularly in lung cancer. The mechanism of action, involving the inhibition of the FGFR
signaling pathway, provides a solid rationale for these combination strategies. The provided
data and experimental protocols offer a valuable resource for researchers and drug
development professionals exploring the therapeutic potential of rogaratinib in combination
regimens. Further preclinical studies are warranted to explore synergistic effects in other
cancer types and to identify predictive biomarkers for patient selection.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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